Synthetic Efficiency: 75% Yield via Optimized Condensation Route
The synthesis of 5-bromo-2-methylimidazo[1,2-a]pyridine (the free base precursor) can be achieved via a one-step condensation of 6-bromopyridin-2-amine and 1-chloroacetone, as detailed in patent US08110585B2 . This method provides the compound in a high yield of 75% at a 25 g scale. While yields for the synthesis of other brominated imidazopyridine analogs vary widely in literature [1], this specific, validated procedure offers a reliable and scalable entry point into this chemical space, which is a key procurement consideration for planning multistep synthesis campaigns .
| Evidence Dimension | Synthetic Yield (one-step condensation) |
|---|---|
| Target Compound Data | 75% yield at 25 g scale |
| Comparator Or Baseline | 6-bromo-3-methylimidazo[1,2-a]pyridine (free base) or other analogs: Literature yields vary but typically range from 47% to 82.3% depending on substrate and conditions [1] |
| Quantified Difference | The described 75% yield for the target compound's precursor represents a practical, mid-to-high benchmark for planning purposes, compared to potentially lower yields (e.g., 47%) for other analogs or routes. |
| Conditions | Reaction of 6-bromopyridin-2-amine (25.0 g, 144 mmol) and 1-chloroacetone (20.0 mL, 251 mmol) in ethanol (300 mL) under reflux for 3 days. Free base product: 5-bromo-2-methylimidazo[1,2-a]pyridine . |
Why This Matters
A documented, high-yield synthetic route reduces the risk and cost associated with sourcing or preparing the core scaffold, enabling more efficient lead optimization.
- [1] Segodi, R. S., & Nxumalo, W. (2023). Synthesis of imidazo [1,2-a] pyridine and pyrazolo [1,5-a] pyridine derivatives as potential kinase inhibitors (PvPI4K and PfPKG) of plasmodiumfalciparum parasite. (M.Sc. Thesis). University of Limpopo. View Source
